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Compound of Interest

Compound Name: 2-Bromo-5-iodopyrimidine

Cat. No.: B3038811 Get Quote

An In-Depth Technical Guide to 2-Bromo-5-iodopyrimidine: Synthesis, Reactivity, and

Applications in Drug Discovery

Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and drug development,

halogenated heterocycles serve as indispensable building blocks. Their unique electronic

properties and propensity for selective functionalization make them powerful tools in the

synthesis of complex molecular architectures. Among these, 2-bromo-5-iodopyrimidine
stands out as a highly versatile and valuable intermediate. This guide provides an in-depth

exploration of its chemical properties, synthesis, reactivity in key cross-coupling reactions, and

its strategic application in pharmaceutical research.

Core Compound Identification and Properties
2-Bromo-5-iodopyrimidine is a dihalogenated pyrimidine characterized by the presence of a

bromine atom at the C2 position and an iodine atom at the C5 position. This specific

arrangement of halogens with differing reactivities is the cornerstone of its synthetic utility.

Chemical Structure:

Caption: Chemical structure of 2-bromo-5-iodopyrimidine.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 905856-70-4 [1]

Molecular Formula C₄H₂BrIN₂ [1]

Molecular Weight 284.88 g/mol [1]

IUPAC Name 2-bromo-5-iodopyrimidine [1]

SMILES C1=C(C=NC(=N1)Br)I [1]

InChIKey
YBYJJKYNLWCQBW-

UHFFFAOYSA-N
[1]

Appearance
White to light yellow solid

(Expected)

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

DCM)

Synthesis of 2-Bromo-5-iodopyrimidine
While multiple synthetic routes to dihalogenated pyrimidines exist, a common and logical

approach involves the sequential halogenation of a pyrimidine core or the transformation of

existing halogenated precursors. A plausible and efficient synthesis of 2-bromo-5-
iodopyrimidine can be conceptualized from commercially available 2-chloropyrimidine

derivatives.

One established method for synthesizing a related isomer, 5-bromo-2-iodopyrimidine, involves

the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which effectively replaces the

chlorine with iodine.[2] A similar halogen exchange strategy can be employed for the target

molecule. A patent for the preparation of 2-bromopyrimidines describes the effective conversion

of 2-chloropyrimidines using hydrogen bromide in acetic acid.[3]

Proposed Synthetic Protocol (Halogen Exchange):

This protocol is a representative methodology based on established chemical transformations

for analogous structures.
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Step 1: Synthesis of 2-Bromo-5-chloropyrimidine from 2,5-Dichloropyrimidine

To a solution of 2,5-dichloropyrimidine (1.0 eq) in a suitable acidic solvent such as glacial

acetic acid, add a solution of hydrogen bromide (30-33% in acetic acid, ~2.0-3.0 eq).

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for several hours. The

progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-

MS or LC-MS) to observe the selective replacement of one chlorine atom.

Upon completion, pour the reaction mixture onto ice water to precipitate the product.

Neutralize the solution carefully with a base (e.g., sodium carbonate solution).

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

Wash the combined organic phases with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-

chloropyrimidine.

Step 2: Synthesis of 2-Bromo-5-iodopyrimidine

Suspend the crude 2-bromo-5-chloropyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in

a solvent such as chloroform or acetonitrile.

Cool the mixture to 0 °C in an ice bath.

Slowly add hydroiodic acid (57 wt. %, ~1.0 eq).

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the

reaction for the disappearance of the starting material.

Upon completion, pour the mixture into a biphasic solution of ice water and a reducing

agent (e.g., sodium thiosulfate solution) to quench unreacted iodine, followed by

neutralization with a base (e.g., 10N NaOH).

Extract the aqueous layer with chloroform or dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and

concentrate in vacuo.

Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl

acetate gradient) or recrystallization to afford pure 2-bromo-5-iodopyrimidine.

Chemical Reactivity and Synthetic Utility
The synthetic power of 2-bromo-5-iodopyrimidine lies in the differential reactivity of its two

carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is

significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This

reactivity hierarchy (I > Br > Cl > F) allows for highly regioselective, sequential functionalization

of the pyrimidine ring.[4][5]

Regioselective Cross-Coupling Workflow

2-Bromo-5-iodopyrimidine

Step 1: Selective Coupling at C5
(Mild Conditions)

- Suzuki, Sonogashira, etc.
- Partner 1

Pd(0) catalyst
2-Bromo-5-substituted-pyrimidine

Step 2: Coupling at C2
(Forcing Conditions)

- Suzuki, Buchwald-Hartwig, etc.
- Partner 2

Pd(0) catalyst
2,5-Disubstituted Pyrimidine

Click to download full resolution via product page

Caption: General workflow for sequential, regioselective cross-coupling.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an

organohalide and an organoboron compound. For 2-bromo-5-iodopyrimidine, this reaction

can be tuned to selectively form a bond at the C5 position.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the more reactive

C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid

(activated by a base) and subsequent reductive elimination to yield the C5-arylated product,

regenerating the Pd(0) catalyst.

Representative Protocol: Selective C5-Arylation
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Reaction Setup: To an oven-dried flask, add 2-bromo-5-iodopyrimidine (1.0 eq), the

desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or

potassium phosphate (K₃PO₄) (2.0-3.0 eq).[6]

Catalyst Addition: Add the palladium catalyst, for example,

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane

and water (e.g., 4:1 ratio).[6] Degas the resulting mixture by bubbling argon or nitrogen

through it for 15-20 minutes.

Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the

reaction's progress by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate,

and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the residue by column chromatography to isolate the 2-bromo-5-

arylpyrimidine product.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is

exceptionally useful for introducing alkynyl moieties, which are prevalent in many bioactive

molecules and can serve as handles for further transformations.

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium

cycle, oxidative addition of the C-I bond occurs. In the copper cycle, the terminal alkyne reacts

with the Cu(I) salt to form a copper acetylide, which then undergoes transmetalation with the

palladium complex. Reductive elimination yields the 5-alkynylpyrimidine.[9][10]

Representative Protocol: Selective C5-Alkynylation

Reaction Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-5-
iodopyrimidine (1.0 eq), the terminal alkyne (1.2-1.5 eq), and a copper(I) salt such as
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copper(I) iodide (CuI) (5-10 mol%) in an anhydrous amine solvent like triethylamine (Et₃N) or

a mixture of THF and Et₃N.

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or

bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed (monitored by TLC/LC-MS).

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove

catalyst residues, washing with an organic solvent like ethyl acetate.

Purification: Concentrate the filtrate and purify the crude product via flash column

chromatography to yield the desired 2-bromo-5-alkynylpyrimidine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12]

This reaction allows for the coupling of aryl halides with a wide range of primary and secondary

amines.[13] After initial functionalization at the C5 position, the less reactive C-Br bond at the

C2 position can undergo Buchwald-Hartwig amination under more forcing conditions.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to the

Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to

form a palladium amido complex, and finally, reductive elimination to form the C-N bond and

regenerate the Pd(0) catalyst.[14][15]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Representative Protocol: C2-Amination of a 5-Substituted-2-bromopyrimidine

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the

5-substituted-2-bromopyrimidine starting material (1.0 eq), the desired amine (1.2 eq), a

strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide

(LHMDS) (1.4 eq), and the palladium catalyst system. A common system is Pd₂(dba)₃ (1-2

mol%) with a specialized phosphine ligand like XPhos or RuPhos (2-4 mol%).

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

Reaction: Seal the vessel and heat the mixture to a higher temperature (typically 100-120

°C). Stir until the reaction is complete as determined by LC-MS analysis.

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench

carefully with water or saturated ammonium chloride solution.

Purification: Separate the layers and extract the aqueous phase. Wash the combined organic

layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column

chromatography.

Safety and Handling
Dihalogenated pyrimidines and pyridines require careful handling due to their potential toxicity.

Hazard Classification: Compounds like 2-bromo-5-iodopyridine are classified as harmful if

swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.

[16] Similar hazards should be assumed for 2-bromo-5-iodopyrimidine.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety goggles or a face shield.[17][18]

First Aid Measures:

Skin Contact: Immediately wash off with soap and plenty of water.[16]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[16]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[16]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

strong oxidizing agents and direct light.[18][19]

Conclusion
2-Bromo-5-iodopyrimidine is a powerful and strategic building block for researchers in drug

discovery and organic synthesis. Its well-defined regioselectivity, enabled by the differential

reactivity of the C-I and C-Br bonds, allows for the controlled and sequential introduction of

diverse functionalities. By mastering its application in cornerstone reactions such as the

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, chemists can efficiently

construct complex, novel molecules, thereby accelerating the development of next-generation

therapeutics. Adherence to strict safety protocols is paramount when handling this reactive and

potentially hazardous intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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